![molecular formula C20H17FN6O3S B2593371 N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-11-1](/img/structure/B2593371.png)
N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, triazole, pyrimidine, and thioacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolo[4,5-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl group through a nucleophilic substitution reaction. The final steps involve the coupling of the 2,5-dimethoxyphenyl group and the thioacetamide moiety under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may be studied for its potential biological activity. This could include investigations into its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
作用機序
The mechanism of action for N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other triazolo[4,5-d]pyrimidine derivatives, as well as compounds featuring thioacetamide or dimethoxyphenyl groups. Examples include:
- 2-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- N-(2,5-dimethoxyphenyl)acetamide
- 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Uniqueness
The uniqueness of N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3S/c1-29-14-7-8-16(30-2)15(9-14)24-17(28)10-31-20-18-19(22-11-23-20)27(26-25-18)13-5-3-12(21)4-6-13/h3-9,11H,10H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBTUIDGUHMHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
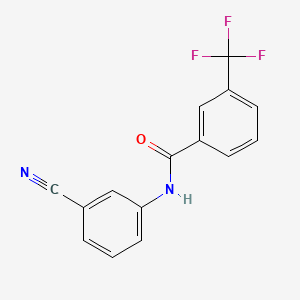
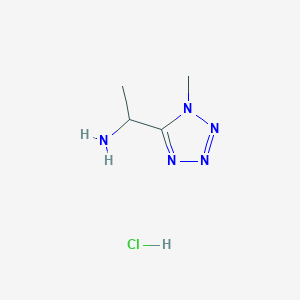
![2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2593293.png)
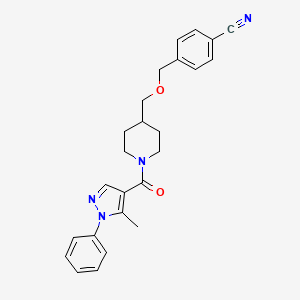
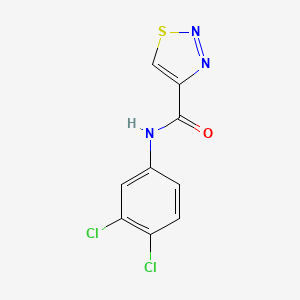
![[(4-Methylbenzyl)thio]acetic acid](/img/structure/B2593299.png)
![3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B2593302.png)
![(3S)-3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole](/img/structure/B2593303.png)
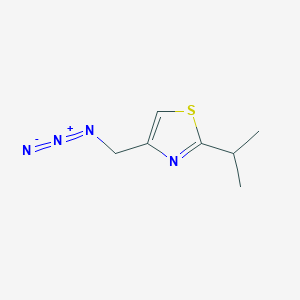
![2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2593305.png)
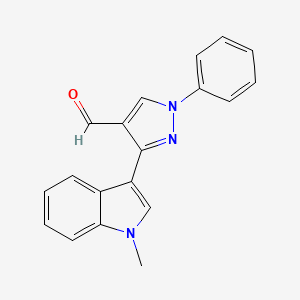
![N-{4'-CYCLOPROPANEAMIDO-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}CYCLOPROPANECARBOXAMIDE](/img/structure/B2593307.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2593310.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2593311.png)
